6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine Hydrochloride
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Overview
Description
6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine Hydrochloride is a chemical compound with the molecular formula C12H18ClNO2 It is a derivative of tetrahydronaphthalene, characterized by the presence of two methoxy groups at positions 6 and 7, and an amine group at position 2
Mechanism of Action
Target of Action
The primary target of 6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine Hydrochloride is the HIV-1 reverse transcriptase . This enzyme plays a crucial role in the life cycle of the HIV virus, making it a key target for antiretroviral therapy .
Mode of Action
This compound belongs to the class of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) . NNRTIs bind to the reverse transcriptase enzyme of HIV, preventing it from converting the viral RNA into DNA, a necessary step for the virus to replicate .
Biochemical Pathways
The inhibition of the reverse transcriptase enzyme disrupts the viral replication process, preventing the HIV virus from multiplying and reducing its presence in the body . The downstream effects of this action include a decrease in viral load and an increase in CD4 cell count, improving the immune response .
Result of Action
The result of the compound’s action is a reduction in the viral load of HIV, leading to a decrease in the progression of the disease and an improvement in the patient’s immune function . This can lead to improved health outcomes and a reduction in the symptoms of HIV/AIDS .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine Hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 6,7-dimethoxy-1-tetralone.
Reduction: The ketone group of 6,7-dimethoxy-1-tetralone is reduced to an alcohol using a reducing agent such as sodium borohydride.
Amination: The resulting alcohol is then converted to the corresponding amine through a reductive amination process, using an amine source like ammonium acetate and a reducing agent such as sodium cyanoborohydride.
Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups in place of the methoxy groups.
Scientific Research Applications
6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine Hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.
Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals.
Comparison with Similar Compounds
Similar Compounds
- 6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine
- 6,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine
- 2-amino-6,7-dimethoxytetralin
Uniqueness
6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine Hydrochloride is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of methoxy groups at positions 6 and 7, along with the amine group at position 2, provides distinct properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-14-11-6-8-3-4-10(13)5-9(8)7-12(11)15-2;/h6-7,10H,3-5,13H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMDJQUTVERCDFT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CC(CCC2=C1)N)OC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00431214 |
Source
|
Record name | 6,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00431214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13917-16-3 |
Source
|
Record name | 6,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00431214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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